BB-78485

LpxC inhibition Enzyme kinetics Drug discovery

LpxC inhibitor research is complicated by ortholog selectivity variation and off-target risks. BB-78485 is a well-characterized, E. coli-selective LpxC inhibitor (MIC 6.1 µg/mL, no P. aeruginosa activity MIC >100 µg/mL) for clean Enterobacteriaceae-specific lipid A biosynthesis studies. • Co-crystal structure (PDB: 2VES, 1.9 Å) for structure-based drug design • Defined resistance profile (fabZ/lpxC mutations) for cross-resistance validation • Low-potency benchmark (30.5× MIC vs. CHIR-090) for comparator assays ≥98% purity. Stored at -20°C, shipped under blue ice.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
Cat. No. B1667829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-78485
SynonymsBB-78485;  BB78485;  BB 78485.
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1
InChIKeyMMOUXLMPQFMDRD-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BB-78485: First-Generation LpxC Inhibitor


BB-78485 is a sulfonamide derivative of α-(R)-amino hydroxamic acid that functions as a potent, metal-chelating inhibitor of the bacterial metalloenzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria [1][2]. Identified from a metalloenzyme inhibitor library screen, BB-78485 represents a foundational chemical probe in the LpxC inhibitor class, with well-characterized in vitro enzymatic inhibition and a defined antibacterial spectrum primarily against Enterobacteriaceae and select non-fermenters [1].

1 First-generation LpxC inhibitor chemical probe
2 Reported enzymatic inhibition of LpxC (lipid A biosynthesis)
3 Antibacterial spectrum focused on Enterobacteriaceae
4 May support baseline MIC and target engagement studies

BB-78485: In-Class Substitution Pitfalls


LpxC inhibitors exhibit extreme variation in potency, spectrum, and ortholog selectivity due to subtle differences in chemical scaffold geometry and zinc-binding group (ZBG) interactions. BB-78485, a sulfonamide-based hydroxamate, demonstrates a narrow antibacterial spectrum largely confined to Escherichia coli and related Enterobacteriaceae, with minimal activity against Pseudomonas aeruginosa (MIC >100 µg/mL) [1]. In contrast, later-generation inhibitors such as CHIR-090 (N-aroyl-L-threonine) and ACHN-975 (butadiynyl derivative) achieve broad-spectrum coverage, including potent anti-pseudomonal activity [2]. Blind substitution of BB-78485 with a nominally more potent LpxC inhibitor (e.g., PF-5081090, IC50 = 1.1 nM [3]) will fundamentally alter the experimental model by shifting the bacterial susceptibility profile and introducing off-target liabilities (e.g., hERG binding reported for ACHN-975) [2], thereby invalidating cross-study comparisons and confounding mechanistic interpretation.

Antibacterial spectrum mismatch
BB-78485 targets Enterobacteriaceae; later inhibitors often exhibit broad-spectrum anti-pseudomonal activity, which may shift model outcomes.
Potency baseline shift
MIC potency context may differ between generations, potentially altering susceptibility thresholds in dose-response comparisons.
Scaffold-dependent resistance
Resistance-conferring mutations are inhibitor-specific; cross-resistance patterns may not transfer directly and require validation.

BB-78485: Comparative Performance Data


Enzymatic Inhibition vs. Next-Generation LpxC Inhibitors

BB-78485 inhibits Escherichia coli LpxC with a Ki of 0.069 nM and an IC50 of 160 nM, representing a notable potency gap compared to optimized clinical leads such as PF-5081090 (IC50 = 1.1 nM for P. aeruginosa LpxC) and ACHN-975 (IC50 = 0.05 nM for P. aeruginosa LpxC) [1][2]. This ~145-fold lower enzymatic potency against P. aeruginosa LpxC underscores BB-78485's utility as a less potent, early-generation tool compound ideal for assays requiring partial target engagement or for use as a weaker control in dose-response studies.

Enzymatic Inhibition (LpxC)
Assay context
BB-78485 E. coli LpxC Ki 0.069 nM, IC50 160 nM
vs
PF-5081090 / ACHN-975 P. aeruginosa LpxC IC50 1.1 nM / 0.05 nM
IC50 ~145-fold and ~3,200-fold higher
Supports baseline inhibitory threshold studies
Partial target engagement control in dose-response assays
LpxC inhibition Enzyme kinetics Drug discovery

E. coli Antibacterial Activity Comparison

In direct comparative MIC testing against E. coli W3110 (expressing native E. coli LpxC), BB-78485 exhibits an MIC of 6.1 µg/mL, identical to the aryloxazoline inhibitor L-161,240, but substantially weaker than the N-aroyl-L-threonine inhibitor CHIR-090 (MIC = 0.2 µg/mL) and the optimized pyridone Lpc-011 (MIC = 0.03 µg/mL) [1]. This 30.5-fold higher MIC value for BB-78485 relative to CHIR-090 against the same E. coli strain confirms its classification as a first-generation, lower-potency antibacterial probe.

E. coli Antibacterial Activity (MIC)
Head-to-head
BB-78485 MIC 6.1 µg/mL
vs
CHIR-090 / Lpc-011 MIC 0.2 µg/mL / 0.03 µg/mL
MIC 30.5-fold higher than CHIR-090
Supports low-potency comparator context
Enables differentiation of novel LpxC inhibitors
Antibacterial activity Minimum Inhibitory Concentration Gram-negative bacteria

Species-Selective Antibacterial Spectrum

BB-78485 displays pronounced species selectivity, with potent activity against E. coli but complete loss of activity against Pseudomonas aeruginosa PAO1 (MIC >100 µg/mL) and an E. coli LpxC replacement strain expressing P. aeruginosa LpxC (E. coli PA3110a, MIC >100 µg/mL) [1]. In contrast, CHIR-090 maintains activity against both native E. coli (MIC = 0.2 µg/mL) and P. aeruginosa (MIC = 1.6 µg/mL) [1]. This >62.5-fold difference in anti-pseudomonal activity highlights BB-78485's restricted spectrum, making it a valuable tool for selectively studying LpxC inhibition in Enterobacteriaceae without confounding anti-pseudomonal effects.

Species Selectivity (P. aeruginosa)
Head-to-head
BB-78485 P. aeruginosa PAO1 MIC >100 µg/mL
vs
CHIR-090 MIC 1.6 µg/mL
MIC >62.5-fold higher
Enables E. coli-selective probe for microbiome studies
Avoids anti-pseudomonal confounding
Antibacterial spectrum Pseudomonas aeruginosa Species selectivity

LpxC Co-Crystal Structure

BB-78485 is the first LpxC inhibitor for which a high-resolution co-crystal structure with Pseudomonas aeruginosa LpxC (1.9 Å resolution, PDB: 2VES) was solved and disclosed, revealing the precise coordination geometry of the hydroxamate group with the active-site zinc ion and the hydrophobic interactions of the naphthyl groups within the binding pocket [1]. This structure has served as a foundational template for structure-based drug design (SBDD) of subsequent LpxC inhibitors, including CHIR-090 and ACHN-975. Unlike many later inhibitors whose binding modes remain proprietary or unpublished, the BB-78485/PaLpxC complex is publicly accessible, enabling researchers to directly visualize and computationally model key ligand-protein interactions.

Co-Crystal Structure (LpxC)
Reported
1.9 Å resolution, PDB: 2VES (PaLpxC); hydroxamate-Zn coordination defined
Public structural template for SBDD
Supports computational modeling and education
X-ray crystallography LpxC structure Drug design

E. coli Target Validation and Resistance

Genetic resistance mapping studies have confirmed that E. coli mutants with decreased susceptibility to BB-78485 (and its close analog BB-78484) arise from mutations in the fabZ or lpxC genes, definitively validating LpxC as the intracellular antibacterial target [1]. This on-target resistance mechanism is a hallmark of LpxC inhibitors and distinguishes BB-78485 from off-target antibacterials. Importantly, the resistance profile of BB-78485 is distinct from that of later LpxC inhibitors, as the specific resistance-conferring mutations are inhibitor scaffold-dependent. BB-78485 thus serves as a critical tool for studying scaffold-specific resistance evolution and for validating novel LpxC inhibitors through cross-resistance assays.

Target Engagement & Resistance
Class-level
Resistance mutations mapped to fabZ/lpxC; confirms LpxC as intracellular target
Supports resistance mechanism studies
Scaffold-specific cross-resistance baseline
Target validation Resistance mechanisms FabZ mutations

BB-78485: Research Applications


Low-Potency Baseline Control in LpxC Inhibitor Screening

With an E. coli MIC of 6.1 µg/mL—30.5-fold higher than CHIR-090—BB-78485 is ideally suited as a low-potency comparator in minimum inhibitory concentration (MIC) assays and dose-response studies, enabling clear differentiation of novel compounds with improved antibacterial activity [1].

E. coli-Specific LpxC Probe for Microbiome & Mixed-Culture Studies

Given its complete lack of activity against Pseudomonas aeruginosa (MIC >100 µg/mL), BB-78485 functions as an E. coli-selective LpxC inhibitor, allowing researchers to perturb lipid A biosynthesis specifically in Enterobacteriaceae without affecting P. aeruginosa viability, a feature critical for deciphering community-level interactions in polymicrobial infection models [1].

Structural Biology Template for LpxC Inhibitor Design & Education

The publicly available, high-resolution (1.9 Å) co-crystal structure of BB-78485 bound to P. aeruginosa LpxC (PDB: 2VES) provides a definitive template for academic structure-based drug design, computational docking studies, and biochemistry education, offering a level of structural transparency unavailable for many proprietary clinical candidates [2].

Chemical Probe for Studying LpxC Resistance Mechanisms

BB-78485's well-characterized resistance profile—conferred by mutations in fabZ and lpxC—makes it an essential tool for generating isogenic resistant strains and for validating the on-target activity of next-generation LpxC inhibitors through cross-resistance testing [3].

Application
Selection Property
Validation Focus
LpxC inhibitor potency benchmarking
MIC comparator context (low relative potency)
Dose-response differentiation in MIC assays
Enterobacteriaceae lipid A biosynthesis studies
Species selectivity (E. coli-selective)
P. aeruginosa non-susceptibility control
Structure-based drug design
Publicly available co-crystal structure
Ligand-protein interaction modeling
LpxC resistance mechanism research
Well-characterized on-target resistance (fabZ/lpxC)
Cross-resistance assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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